molecular formula C10H12ClNO2 B2519264 Ethyl 3-amino-6-chloro-2-methylbenzoate CAS No. 2248280-64-8

Ethyl 3-amino-6-chloro-2-methylbenzoate

Cat. No.: B2519264
CAS No.: 2248280-64-8
M. Wt: 213.66
InChI Key: ZAKJFSMKISMKAX-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-chloro-2-methylbenzoate (CAS: 1183546-09-9) is a substituted benzoate ester with the molecular formula C₁₀H₁₂ClNO₂ and a molecular weight of 213.66 g/mol . Structurally, it features an amino group (-NH₂) at position 3, a chlorine atom at position 6, and a methyl group (-CH₃) at position 2 on the aromatic benzene ring, with an ethyl ester moiety at the carboxylate position. This compound is primarily utilized as a pharmaceutical intermediate, highlighting its role in synthesizing active drug molecules . Its reactivity is influenced by the electron-donating amino group and electron-withdrawing chlorine substituent, making it a versatile precursor in medicinal chemistry.

Properties

IUPAC Name

ethyl 3-amino-6-chloro-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-3-14-10(13)9-6(2)8(12)5-4-7(9)11/h4-5H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKJFSMKISMKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1C)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of ethyl 3-amino-6-chloro-2-methylbenzoate typically begins with commercially available starting materials such as 3-amino-2-methylbenzoic acid and ethyl chloroformate.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under anhydrous conditions and at controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and the use of automated reactors to optimize reaction conditions and scale up production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Ethyl 3-amino-6-chloro-2-methylbenzoate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride to convert the ester group into an alcohol.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the methyl group to form a carboxylic acid derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

Major Products:

    Substitution: Formation of derivatives such as ethyl 3-amino-6-hydroxy-2-methylbenzoate.

    Reduction: Formation of ethyl 3-amino-6-chloro-2-methylbenzyl alcohol.

    Oxidation: Formation of ethyl 3-amino-6-chloro-2-methylbenzoic acid.

Scientific Research Applications

Chemistry: Ethyl 3-amino-6-chloro-2-methylbenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals

Biology: In biological research, this compound is used to study the effects of substituted benzoates on cellular processes. It can serve as a model compound to investigate the interactions of similar molecules with biological targets.

Medicine: this compound has potential applications in the development of new drugs. Its structural features make it a candidate for the synthesis of compounds with antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of ethyl 3-amino-6-chloro-2-methylbenzoate depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the amino and chlorine groups allows for hydrogen bonding and electrostatic interactions with biological macromolecules, which can modulate their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare ethyl 3-amino-6-chloro-2-methylbenzoate with structurally related benzoate esters and heterocyclic analogs, focusing on substituent effects, applications, and molecular properties.

Table 1: Key Attributes of this compound and Analogous Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application
This compound 1183546-09-9 C₁₀H₁₂ClNO₂ 213.66 -NH₂ (C3), -Cl (C6), -CH₃ (C2) Pharmaceutical intermediates
Ethyl 2-chloro-6-fluoro-3-methylbenzoate 1379295-48-3 C₁₀H₁₀ClFO₂ 216.64 -Cl (C2), -F (C6), -CH₃ (C3) Chemical synthesis intermediate
Methyl m-chlorobenzoate 77959 C₈H₇ClO₂ 170.59 -Cl (C3) Industrial/EPA-regulated use
Metabutoxycaine Hydrochloride N/A C₁₇H₂₈N₂O₂·HCl 344.88 -NH₂ (C3), -OCH₂CH₂N(C₂H₅)₂ (C2) Local anesthetic derivative
Ethyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate 227105-00-2 C₁₂H₁₁ClO₂S 254.73 Benzothiophene core, -Cl (C3), -CH₃ (C6) Material science/heterocyclic chemistry

Structural and Functional Analysis

Substituent Effects on Reactivity and Applications

  • Electron-Withdrawing vs. Electron-Donating Groups :

  • The chlorine and fluoro substituents in ethyl 2-chloro-6-fluoro-3-methylbenzoate enhance electrophilic substitution resistance but improve stability in synthetic pathways . In contrast, the amino group in the target compound increases nucleophilicity, enabling coupling reactions in drug synthesis .
  • Methyl m-chlorobenzoate lacks amino or alkyl groups, limiting its utility to basic ester applications (e.g., solvents, plasticizers) .

Pharmaceutical vs. Agrochemical Derivatives this compound’s amino group facilitates its use in drug intermediates, whereas triazine-containing benzoates (e.g., metsulfuron-methyl) are optimized for herbicidal activity due to their sulfonylurea and triazine moieties .

Heterocyclic Analogs

  • Ethyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate replaces the benzene ring with a benzothiophene system, altering electronic properties and expanding applications in optoelectronics or catalysis .

Salt Forms and Bioavailability

  • Metabutoxycaine hydrochloride demonstrates how ester derivatives with tertiary amine hydrochlorides enhance solubility and bioavailability, critical for local anesthetics .

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